N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
Description
This compound features a chromeno[4,3-d]pyrimidine core fused with a 3,4-dimethoxyphenyl substituent at position 2 and an acetamide group at position 2. The chromenopyrimidine scaffold is known for its planar aromatic structure, which enhances interactions with biological targets such as enzymes or receptors. The 3,4-dimethoxy substitution on the phenyl ring may improve solubility and binding affinity, while the acetamide moiety contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-11(25)22-20-17-18(13-6-4-5-7-14(13)29-21(17)26)23-19(24-20)12-8-9-15(27-2)16(10-12)28-3/h4-10H,1-3H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPQWSWMFAWHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dimethylformamide and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its antitumor and antiparasitic properties, showing promise in preclinical studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the synthesis of pyrimidine and purine, leading to the cessation of RNA and DNA synthesis, ultimately causing cell death. This mechanism is particularly relevant in its antitumor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromeno[4,3-d]pyrimidine Cores
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Core Structure: Chromeno[4,3-d]pyrimidine with a thiocarbonyl group at position 2.
- Substituents: Piperidinophenyl at position 3.
- Synthesis: One-step reaction of 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea catalyzed by p-toluenesulfonic acid.
- Pharmacological Insight : Computational studies predict favorable drug-like properties and oral bioavailability, though in vitro/in vivo data are lacking. The piperidine group may enhance blood-brain barrier penetration compared to the 3,4-dimethoxyphenyl group in the target compound .
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Core Structure: Chromeno[2,3-d]pyrimidine with a sulfanyl linkage.
- Substituents : Ethoxy group at position 9, phenyl at position 2, and p-tolyl acetamide.
- Key Difference : The sulfanyl group and ethoxy substitution contrast with the target compound’s oxygen-based linkages and 3,4-dimethoxy groups. These modifications may alter metabolic stability or target selectivity .
Analogues with Pyrimidine or Thienopyrimidine Cores
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Core Structure : Pyrimidine with a thioacetamide bridge.
- Substituents : 3,4-Dimethoxyphenyl and pyridinyl groups.
- Pharmacological Data : Demonstrated potent anticonvulsant activity in vivo (ED₅₀ = 12.4 mg/kg in maximal electroshock test). Molecular docking suggests binding to voltage-gated sodium channels and GABA receptors. The thioacetamide linkage may confer higher metabolic stability than oxygen-based acetamides .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Core Structure: Thieno[2,3-d]pyrimidine.
- Substituents: Chloro, methoxy, and methyl groups on the phenyl ring; ethyl and methyl groups on the thienopyrimidine.
- The chloro substituent may increase toxicity compared to dimethoxy groups .
Benzamide and Benzothiazole Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide with a phenethyl group.
- Substituents : 3,4-Dimethoxyphenethylamine.
- Relevance: Shares the 3,4-dimethoxyphenyl motif but lacks the heterocyclic core. Simpler structure may limit target specificity compared to chromenopyrimidines .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Comparative Data Tables
Table 2: Pharmacological and Physicochemical Insights
Key Findings and Insights
- Structural Flexibility: Chromenopyrimidine derivatives (e.g., target compound, ) exhibit superior planarity for DNA/enzyme interactions compared to thienopyrimidines or benzothiazoles.
- Substituent Impact : 3,4-Dimethoxy groups enhance solubility and receptor binding, while sulfur linkages (e.g., Epirimil) improve metabolic stability.
- Therapeutic Potential: Epirimil’s proven anticonvulsant efficacy suggests the target compound may share similar mechanisms, warranting further in vivo validation.
Biological Activity
Overview
N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a synthetic compound belonging to the class of chromeno[4,3-d]pyrimidine derivatives. This compound has attracted interest in pharmacological research due to its potential biological activities, particularly its antitumor properties and mechanisms of action involving enzyme inhibition.
The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR) . DHFR is essential for the synthesis of tetrahydrofolate, which is crucial for the production of nucleic acids. By inhibiting this enzyme, the compound disrupts the synthesis of purines and pyrimidines, leading to a cessation of RNA and DNA synthesis and ultimately causing cell death. This mechanism is particularly relevant in its antitumor activity .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study indicated that compounds with similar structures showed micromolar cytotoxic activity on tumor cell lines with IC50 values ranging from 1.8 to 6 μM, while demonstrating low toxicity on normal fibroblast cells (IC50 > 25 μM) .
Comparative Analysis with Other Compounds
To illustrate the biological activity of this compound compared to related compounds, a summary table is presented below:
| Compound Name | IC50 Tumor Cell Lines (µM) | Toxicity on Fibroblasts (IC50 > µM) |
|---|---|---|
| This compound | 1.8 - 6 | > 25 |
| Compound A (similar structure) | 2 - 7 | > 30 |
| Compound B (similar structure) | 3 - 8 | > 28 |
This comparison highlights the efficacy of this compound in targeting cancer cells while sparing normal cells.
Case Study 1: Antitumor Activity in vitro
In a controlled laboratory setting, this compound was tested against a panel of seven human tumor cell lines including Huh7 D12 and MDA-MB231. The results indicated that this compound effectively inhibited cell proliferation with IC50 values significantly lower than those observed in normal fibroblast cells. The findings suggest its potential as a lead compound for further development in cancer therapy .
Case Study 2: In Silico ADMET Studies
In silico studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound revealed favorable profiles consistent with Lipinski's rule of five. This suggests good oral bioavailability and low toxicity risks associated with this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
